Product packaging for Allyl propyl trisulfide(Cat. No.:CAS No. 33922-73-5)

Allyl propyl trisulfide

Cat. No.: B1268093
CAS No.: 33922-73-5
M. Wt: 180.4 g/mol
InChI Key: IXJMGVJLUBBAQW-UHFFFAOYSA-N
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Description

Allyl propyl trisulfide (CAS 33922-73-5) is an organosulfur compound with the molecular formula C6H12S3 and an average molecular weight of 180.35 g/mol . This compound is a fully characterized, high-purity chemical provided as an analytical reference standard, compliant with regulatory guidelines for use in analytical method development, validation, and Quality Control (QC) applications during drug synthesis and formulation . It serves as a traceable reference against pharmacopeial standards (USP/EP) . In research, this compound is recognized as a flavoring agent and a significant component of the volatile profile in Allium vegetables like garlic and onion, contributing characteristic alliaceous, garlic, and green onion flavors and odors . Its primary research applications include Organic Synthesis, the Pharmaceutical Industry, and use as a food additive in synthetic flavors . Studies suggest organopolysulfides like this compound may act as hydrogen sulfide (H2S) donors, a mechanism of interest in investigating cardioprotective activities . This product is intended for laboratory and manufacturing use only. It is strictly labeled as "For Research Use Only" and is not for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S3 B1268093 Allyl propyl trisulfide CAS No. 33922-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(prop-2-enyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMGVJLUBBAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335472
Record name allyl propyl trisulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33922-73-5
Record name Allyl propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name allyl propyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL PROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies

Chemical Synthesis Pathways

The construction of the distinct allyl-S-S-S-propyl structure requires specific and controlled chemical methods to avoid the formation of symmetrical disulfides, trisulfides, and other polysulfide mixtures.

A direct method for preparing alkyl-l-alkenyl trisulfides, including propyl propenyl trisulfide, involves the reaction of an organometallic derivative of an alkene with an alkyl-substituted trisulfur (B1217805) halide. google.com This process is highly exothermic and necessitates anhydrous conditions and cold temperatures, typically between 0°C and 10°C, to control the reaction rate and minimize side products. google.com The general reaction involves an alkali metal alkene (like propenyl lithium) or an alkaline earth metal alkenyl halide (like propenyl magnesium bromide) reacting with a compound such as propyl trisulfur chloride. google.com

This pathway is a specific application of the principle described above, focusing on the use of well-defined organometallic reagents. google.com These reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are powerful nucleophiles. libretexts.orgmsu.edu The synthesis begins with the preparation of the organometallic reagent itself, for example, by reacting 1-bromo-1-propene (B1584524) with magnesium metal in an anhydrous ether solvent to form propenyl magnesium bromide. google.commsu.edu This Grignard reagent is then carefully added to a solution containing an alkyl trisulfur halide, such as propyl trisulfur chloride, to yield the target unsymmetrical trisulfide, propyl propenyl trisulfide. google.com Stoichiometric control of the reactants is crucial for maximizing the yield of the desired product. google.com

The synthesis of unsymmetrical trisulfides like allyl propyl trisulfide remains a challenge due to competing reactions that form symmetrical products. nih.gov Several modern methods have been developed to address this, offering high yields under mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org One approach involves using 9-fluorenylmethyl (Fm) disulfides as precursors, which react to form the desired trisulfides in good yields. nih.govorganic-chemistry.org Another strategy employs the reaction of disulfanyl acetates with organothiosulfonates at low temperatures. organic-chemistry.org More recently, the use of S-substituted sulphenylthiosulphates has been reported as a scalable and efficient method for producing unsymmetrical trisulfides from various alkyl halides. nih.gov A versatile method involves the reaction of a thiol with a monosulfur transfer reagent, which can be adapted for various substrates. researchgate.netacs.org

Method Key Reagents Conditions Advantages Reference
Phosphorodithioate-basedPhosphorodithioic disulfides, Acyl disulfidesMildGood for unsymmetrical products nih.gov
Fm Disulfide Precursors9-Fluorenylmethyl (Fm) disulfidesMildGood yields nih.govorganic-chemistry.org
Sulphenylthiosulphate MethodS-substituted sulphenylthiosulphates, ThioureaNot specifiedScalable, solid-state reagent nih.gov
Thiol & Sulfur Transfer AgentThiols, 2,2′-thiobis(isoindoline-1,3-dione)Isopropanol/waterStoichiometric control researchgate.netacs.org

Trisulfides are members of the broader class of polysulfides. While direct synthesis using polysulfide anions is possible, it often lacks selectivity. For instance, reacting an alkyl halide with a solution of disodium (B8443419) trisulfide (prepared by reacting sodium sulfide (B99878) with elemental sulfur) frequently results in a difficult-to-separate mixture of di-, tri-, tetra-, and even pentasulfides. scispace.comcardiff.ac.uk Achieving selectivity for the trisulfide product is a significant challenge. scispace.com

Some strategies have been developed to favor trisulfide formation. One patented process involves controlling the concentration of hydrogen sulfide in the reaction mixture when reacting a mercaptan with a sulfur compound, which enhances the production of the organic trisulfide over other polysulfides. google.com Another approach uses amines to catalyze the reaction between a disulfide and elemental sulfur to form a trisulfide. nih.gov

Enzymatic and Biocatalytic Synthesis Studies

In nature, particularly in Allium species like garlic and onions, this compound is not stored directly but is formed through a rapid enzymatic process upon tissue damage. oup.com The synthesis begins with stable, odorless precursor molecules, which are S-alk(en)yl cysteine sulfoxides. oup.comnih.gov

The key steps in the biosynthesis are:

Precursor Segregation : In intact cells, the precursor S-allyl cysteine sulfoxide (B87167) (alliin) and S-propyl cysteine sulfoxide (propiin) are located in the cytoplasm, while the enzyme alliinase is sequestered in the cell's vacuoles. nih.govuliege.bemdpi.com

Enzymatic Cleavage : When the plant is crushed or cut, the vacuoles are ruptured, allowing alliinase to come into contact with the precursors. oup.commdpi.com The enzyme, which uses pyridoxal (B1214274) phosphate (B84403) as a cofactor, cleaves the carbon-sulfur bond of the precursors. uliege.bemdpi.com

Formation of Sulfenic Acids : This cleavage rapidly produces highly reactive intermediates: sulfenic acids (allyl sulfenic acid and propyl sulfenic acid), along with pyruvate (B1213749) and ammonia. mdpi.comresearchgate.net

Non-Enzymatic Condensation : These unstable sulfenic acids then undergo a series of spontaneous condensation and rearrangement reactions. nih.govmdpi.com The self-condensation of two molecules of allyl sulfenic acid leads to allicin (B1665233). However, the cross-condensation between an allyl sulfenic acid intermediate and a propyl sulfenic acid intermediate is what ultimately yields the unsymmetrical this compound, among other mixed polysulfides. beilstein-journals.orgresearchgate.net

Component Role in Synthesis Location in Intact Cell Reference
S-allyl cysteine sulfoxide (Alliin)Precursor for the allyl groupCytoplasm oup.comuliege.be
S-propyl cysteine sulfoxide (Propiin)Precursor for the propyl groupCytoplasm oup.com
Alliinase (EC 4.4.1.4)Enzyme catalystVacuole oup.commdpi.com
Allyl Sulfenic AcidReactive intermediateFormed upon cell damage mdpi.comresearchgate.net
Propyl Sulfenic AcidReactive intermediateFormed upon cell damage researchgate.net

Derivatization and Analog Preparation for Research Purposes

The chemical modification of this compound and the synthesis of its analogs are crucial for research, particularly for establishing structure-activity relationships (SAR) and for developing stable analytical standards. nih.gov By comparing this compound with its well-studied analog, diallyl trisulfide (DATS), researchers can probe the effects of its unsymmetrical structure. For example, the presence of both allyl and propyl groups in this compound is suggested to increase its lipid solubility and membrane permeability compared to the symmetrical DATS.

For analytical purposes, derivatization can be employed to enhance stability or detectability. Trisulfides can be derivatized with agents like methyl iodide to improve their stability for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Furthermore, the synthesis of a variety of analogs with different alkyl or functional groups allows for systematic studies. Research on the antioxidative properties of various Allium-derived compounds demonstrated that both the nature of the alk(en)yl substituents (e.g., methyl, propyl, allyl) and the number of sulfur atoms in the polysulfide chain are critical factors influencing biological activity. nih.gov In other studies, analogs such as propyl sulfide-containing polymers have been synthesized as negative controls to isolate the specific chemical effects of the allyl functional group in polymerization reactions.

Analytical Methodologies and Characterization in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating and analyzing allyl propyl trisulfide from complex mixtures, such as essential oils and food extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and highly effective method for the analysis of volatile compounds like this compound. tandfonline.com In this technique, the volatile components of a sample are separated in a gas chromatograph and then identified by their mass spectra.

Research Findings:

GC-MS is recommended for the quantification of this compound after extraction from its natural sources.

The use of non-polar capillary columns, such as DB-5MS, is effective in resolving this compound from other co-eluting sulfur compounds like diallyl trisulfide and methyl propyl trisulfide.

Studies on various vegetables have successfully used GC-MS to identify and quantify a range of volatile sulfur compounds, including this compound. nih.gov In the analysis of onion volatiles, GC-MS has been instrumental in identifying numerous sulfur compounds, confirming the presence of this compound. tandfonline.commdpi.com

The ionization voltage in the mass spectrometer is typically set at 70eV for the analysis of these compounds. tandfonline.com

Table 1: GC-MS Analysis of this compound in Onion Headspace

Peak No. Compound Retention Time (min) Relative Amount (%) - Sliced Onion Relative Amount (%) - Grated Onion
21 This compound 34.70 1.73 0.40

Data sourced from a study on fresh onion volatiles using thermal desorption cold trap capillary gas chromatography. tandfonline.com

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from a sample matrix. nih.gov It is often coupled with GC-MS for a comprehensive analysis.

Research Findings:

HS-SPME is considered an optimal method for extracting volatile sulfur compounds like this compound because it minimizes thermal degradation that can occur with other extraction techniques. This method offers simplicity, speed, and minimal sample manipulation. nih.gov

Research on different cuts of dried onion utilized HS-SPME-GC-MS to characterize their volatile composition, identifying allyl propyl sulfide (B99878) as a notable monosulfide. mdpi.com

A study comparing different extraction methods for garlic flavor compounds found that while diallyl disulfide was dominant in HS-SPME extracts, diallyl trisulfide was a predominant component in extracts obtained by simultaneous distillation and solvent extraction (SDE). spandidos-publications.com

HS-SPME-GC/MS has been validated for the analysis of volatile sulfur compounds in various vegetables, demonstrating good repeatability and reproducibility. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another separation technique used in the analysis of various organic compounds. However, its application for the direct analysis of this compound has some limitations.

Research Findings:

HPLC coupled with UV detection at 254 nm is generally less effective for this compound due to its low chromophore activity.

To enhance sensitivity in HPLC analysis, derivatization with fluorescent tags like monobromobimane (B13751) can be employed.

While direct analysis is challenging, HPLC has been used to analyze related sulfur compounds and metabolites in biological samples. For instance, it has been used to detect metabolites of garlic compounds in human urine. researchgate.net

Vapor/Liquid Chromatography for Isolation and Analysis

Vapor/liquid chromatography, a classical chromatographic technique, has also been utilized for the separation and isolation of trisulfides.

Research Findings:

This technique has been successfully used to separate and isolate various disulfides and trisulfides, including propyl propenyl trisulfide. google.com The separated compounds can then be subjected to further structural analysis. google.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules.

Research Findings:

Due to the low natural abundance of this compound, NMR analysis is typically performed on purified samples for structural confirmation.

The structures of synthesized alkenyl disulfides and trisulfides have been confirmed using NMR, in conjunction with IR and Mass Spectra. google.com

While direct NMR data for this compound is limited in the provided context, ¹H NMR studies of the structurally similar allyl propyl disulfide show characteristic signals for the allyl and propyl groups, with the vinyl protons appearing downfield. smolecule.com Similar principles would apply to the structural analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the allyl group, the propyl group, and the trisulfide linkage.

The allyl group (CH₂=CH-CH₂) is identified by several key vibrations. The stretching of the vinylic C-H bonds typically appears above 3000 cm⁻¹, with a specific peak for the C=C-H stretch observed around 3077 cm⁻¹ in similar allyl sulfide compounds. acs.org The C=C double bond stretching vibration gives rise to a characteristic absorption band around 1623-1635 cm⁻¹. smolecule.comresearchgate.net

The propyl group (-CH₂CH₂CH₃) and the methylene (B1212753) groups of the allyl moiety contribute to C-H stretching vibrations in the 2800-3000 cm⁻¹ region. smolecule.com Specifically, asymmetric and symmetric stretching of C-H bonds in methyl (CH₃) and methylene (CH₂) groups are expected in this range. researchgate.net

The trisulfide (S-S-S) functional group's vibrations are more subtle and appear in the fingerprint region of the spectrum (below 1000 cm⁻¹). The S-S stretching vibrations for trisulfides are typically found in the 400-500 cm⁻¹ range. These absorptions can be weak and may be coupled with other vibrations, making definitive assignment challenging without reference spectra.

An interactive data table summarizing the expected IR absorption bands for this compound is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Allyl Group=C-H Stretch~3077
Allyl GroupC=C Stretch~1630
Propyl & Allyl GroupsC-H Stretch (sp³)2800-3000
Trisulfide GroupS-S Stretch400-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular weight of this compound is approximately 180.35 g/mol . thegoodscentscompany.comnist.gov In MS analysis, the molecule is ionized, often forming a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

When subjected to techniques like Electron Ionization (EI), the this compound molecule fragments in a predictable manner. The fragmentation pattern provides a unique fingerprint for the compound's structure. Cleavage of the allyl group (CH₂=CHCH₂) results in a characteristic fragment ion at m/z 41. nih.gov Other significant fragments arise from the cleavage of the propyl group and the bonds within the trisulfide bridge. The analysis of related organosulfur compounds shows common fragmentation pathways, including the formation of ions like [C₃H₅S]⁺ (m/z 73) and [C₃H₅S₂]⁺ (m/z 105) from the allyl-sulfur portion of the molecule. beilstein-journals.org

The table below details the expected key ions in the mass spectrum of this compound.

Ion FragmentProposed StructureExpected m/z
Molecular Ion[CH₂=CHCH₂SSSCH₂CH₂CH₃]⁺~180
Allyl Fragment[C₃H₅]⁺41
Propyl Fragment[C₃H₇]⁺43
Allyl-Sulfanyl Fragment[C₃H₅S]⁺73
Propyl-Sulfanyl Fragment[C₃H₇S]⁺75
Allyl-Disulfanyl Fragment[C₃H₅S₂]⁺105

Advanced Quantification Approaches

For detecting and quantifying volatile compounds like this compound at very low concentrations, advanced analytical methods with high sensitivity and selectivity are required.

Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS) for Trace Analysis

Selective Reagent Ionization Time-of-Flight Mass Spectrometry (SRI-TOF-MS) is a powerful analytical technique for the real-time detection and quantification of volatile organic compounds (VOCs) at trace levels, reaching down to parts-per-trillion by volume (pptv) concentrations. nih.gov This method is particularly well-suited for analyzing volatile sulfur compounds. rsc.orgrsc.org

The technique often involves soft chemical ionization using a selected reagent ion, such as NO⁺. nih.govacs.org The use of specific reagent ions allows for controlled and predictable ionization of analytes, which can help in the differentiation of structural isomers. acs.org The time-of-flight (TOF) mass analyzer provides high mass resolution (up to 5000 m/Δm), enabling the separation of isobaric ions—ions that have the same nominal mass but different elemental compositions. nih.gov

For the analysis of this compound in complex samples (e.g., food headspace, biological fluids), a pre-concentration step like headspace solid-phase microextraction (HS-SPME) is often coupled with gas chromatography (GC) before detection by SRI-TOF-MS. rsc.orgrsc.org This combination (HS-SPME-GC-SRI-TOF-MS) allows for the separation of individual volatile compounds from the matrix before their sensitive detection and quantification. rsc.orgresearchgate.net Studies on similar volatile sulfur compounds like allyl methyl sulfide have demonstrated limits of detection in the nanomolar range using this approach. rsc.orgrsc.org The findings from these studies are crucial for interpreting data when analyzing trace amounts of organosulfur compounds in various scientific investigations. nih.govnih.gov

Chemical Reactivity and Stability Studies

Thermal Degradation Mechanisms

Elevated temperatures can induce significant changes in the structure of allyl propyl trisulfide, leading to its decomposition through several pathways. The trisulfide bond is inherently less stable than a disulfide or sulfide (B99878) bond, making it a primary site for thermal cleavage.

At elevated temperatures, this compound undergoes decomposition. The thermal degradation of related organosulfur compounds, such as those found in garlic and onions, involves complex reactions. beilstein-journals.orgnih.gov A key step in the thermal degradation of allyl-containing sulfur compounds is the formation of allyl mercaptan as an unstable intermediate, which then participates in the generation of various volatile sulfides. jfda-online.com The heating of diallyl disulfide, a related compound, results in the cleavage of the carbon-sulfur bond, which is weaker than the sulfur-sulfur bond, leading to a cascade of reactions that form a complex mixture of organosulfur compounds. wikipedia.org For this compound, thermal stress likely leads to homolytic cleavage of the S-S bonds, creating thiyl radicals that can recombine or react further to form a mixture of smaller, more volatile sulfides and polysulfides.

A specific mechanism relevant to the thermal decomposition of allyl-containing compounds is the retro-ene reaction. acs.org Studies on the pyrolysis of the related compound, allyl n-propyl sulfide, show that it undergoes a retro-ene reaction to yield propene and other products. researchgate.net This type of reaction is described as a unimolecular, concerted process that proceeds through a six-membered cyclic transition state. researchgate.net Theoretical studies using density functional theory (DFT) confirm that the reaction proceeds via a polar, six-center cyclic structure and is not a biradical mechanism. researchgate.netgoogle.com This pathway involves the transfer of a hydrogen atom from the propyl group to the terminal carbon of the allyl group, with simultaneous cleavage of the C-S bond and formation of a C=C double bond, yielding propene. This mechanism is a well-established thermal decomposition route for compounds possessing an allyl group and available hydrogen atoms on another alkyl group. acs.orgcam.ac.uk

Oxidation and Reduction Reactions

The sulfur atoms and the allyl group's double bond are the primary sites for oxidation and reduction reactions. The trisulfide linkage is particularly susceptible to oxidation.

This compound is expected to react vigorously with strong oxidizing agents. cdc.govnoaa.gov This is a characteristic feature of organosulfides, which are incompatible with oxidizers like nitrates and chlorine bleaches. scbt.com Such reactions can be exothermic and potentially hazardous. A controlled and selective oxidation of sulfides can be achieved using milder reagents. For instance, hydrogen peroxide in glacial acetic acid has been used for the "green" and highly selective oxidation of various organic sulfides to their corresponding sulfoxides under mild, transition-metal-free conditions. mdpi.com

The this compound molecule has multiple sites susceptible to oxidation: the three sulfur atoms and the carbon-carbon double bond. The sulfur atoms are readily oxidized. Oxidation of similar sulfide compounds with agents like hydrogen peroxide can selectively convert the sulfide to a sulfoxide (B87167), and further oxidation can yield a sulfone. mdpi.com In the case of allyl sulfides, it has been demonstrated that under specific conditions (e.g., hydrogen peroxide and acetic acid), the sulfur atom can be oxidized to a sulfoxide while leaving the carbon-carbon double bond intact. mdpi.com However, both the trisulfide functionality and the double bond are generally considered reactive sites for oxidation. Computational studies on the related allyl methyl disulfide show three potential pathways for oxidation by hydrogen peroxide: attack at either of the two sulfur atoms or at the double bond. researchgate.net This suggests that a mixture of products, including various sulfoxides and epoxides, could be formed depending on the specific reagents and reaction conditions.

Incompatibility and Reaction Profiles with Chemical Agents

This compound shares incompatibility profiles with other organosulfides. It is incompatible with a range of chemical classes, and reactions can generate heat and, in some cases, flammable or toxic gases. noaa.govsmolecule.com

The primary incompatibilities include:

Strong Oxidizing Agents : Can cause vigorous, exothermic reactions. cdc.govnoaa.gov

Acids : Contact with acids can cause decomposition, potentially liberating hydrogen sulfide. nih.govchemicalbook.comlookchem.com

Strong Reducing Agents : Incompatible with hydrides and alkali metals. noaa.govnih.gov

Other Reactive Compounds : It is also incompatible with diazo and azo compounds, halocarbons, isocyanates, and aldehydes. noaa.govnih.govchemicalbook.com Reactions with these materials often generate heat and may produce hydrogen gas. lookchem.commicrokat.gr

S-S Bond Cleavage and Exchange Reactions

The trisulfide linkage (S-S-S) is the defining feature of this compound, and its reactivity is central to the compound's chemical behavior. This bond is susceptible to cleavage and exchange reactions, which are fundamental to its role in various chemical and biological systems.

Trisulfide metathesis is an exchange reaction between two trisulfide molecules, resulting in the swapping of their organic substituents. For instance, the metathesis between two molecules of this compound could theoretically produce diallyl trisulfide and dipropyl trisulfide. The mechanism governing this exchange has been a subject of study, with several pathways proposed.

Historically, these exchange reactions were thought to proceed through either high-energy radical or ionic intermediates. chemrxiv.org The thermal S-S metathesis of trisulfides, which can be induced at elevated temperatures, is understood to follow a radical mechanism. chemrxiv.org This process is typically slow, requiring hours to reach equilibrium, and often produces disulfides and tetrasulfides as byproducts. chemrxiv.org Another proposed mechanism suggested that nucleophilic catalysts like pyridine (B92270) could initiate an ionic S-S exchange reaction. chemrxiv.orgresearchgate.net

However, recent research has unveiled a novel metathesis mechanism that occurs rapidly at room temperature without the need for added reagents, particularly in polar aprotic solvents like dimethylformamide (DMF). chemrxiv.org This pathway is distinct as it does not appear to involve the formation of radical or ionic intermediates. chemrxiv.org Studies involving the reaction between dimethyl trisulfide and di-n-propyl trisulfide in DMF showed that the exchange was complete within minutes and exclusively formed trisulfide products, with no evidence of disulfide or tetrasulfide formation. chemrxiv.org This high product specificity argues against traditional radical or thiolate-mediated pathways, which would be expected to produce a mixture of polysulfides. chemrxiv.org For example, the reaction of di-n-propyl trisulfide with a thiolate in DMF rapidly yields a mixture of di-, tri-, and tetrasulfides. chemrxiv.org The currently proposed mechanism for this spontaneous metathesis in polar aprotic solvents is unique to organic trisulfides and features neither ionic nor radical intermediates. chemrxiv.org

The solvent environment plays a critical role in the rate and feasibility of trisulfide exchange reactions. Research demonstrates that spontaneous trisulfide metathesis is profoundly influenced by the polarity and nature of the solvent. chemrxiv.org

In a model reaction between dimethyl trisulfide and di-n-propyl trisulfide, the exchange was fastest in polar, aprotic solvents. chemrxiv.org Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) facilitate rapid metathesis at room temperature. chemrxiv.org In contrast, the reaction is significantly slower or does not occur at all in non-polar solvents (like chlorobenzene (B131634) or heptane), or in solvents with hydrogen-bond-donating capabilities, such as alcohols and acids. chemrxiv.org Control reactions conducted with neat trisulfides (no solvent) showed no metathesis, underscoring the essential role of the solvent in promoting this specific reaction pathway. chemrxiv.org

The table below summarizes the effect of various solvents on the rate of trisulfide metathesis.

Solvent CategoryExamplesEffect on Trisulfide Metathesis RateReference
Polar Aprotic (Amides)DMF, DMA, NMP, N,N-dimethylacrylamideFastest reaction rates; equilibrium often within 1 hour. chemrxiv.org
Polar Aprotic (Other)Nitromethane, NitrobenzenePromotes metathesis over 24 hours. chemrxiv.org
Non-polar / Less PolarChlorobenzene, Heptane, TolueneNo reaction or very slow reaction. chemrxiv.org
Hydrogen-Bond DonatingAlcohols (e.g., Methanol), Acids (e.g., Acetic Acid)No reaction or very slow reaction. chemrxiv.org
AminesTriethylamine, DiethylamineRelatively slow reaction. chemrxiv.org
Neat (No Solvent)Liquid trisulfides mixed directlyNo reaction observed after 24 hours. chemrxiv.org

This solvent-dependency highlights a specific interaction between the polar aprotic solvent and the trisulfide bond, which facilitates the exchange reaction without progressing to radical or ionic intermediates. chemrxiv.org

This compound, like other organosulfur compounds, can undergo degradation upon exposure to light. The presence of the trisulfide group and the allyl group's double bond are key to its photochemical reactivity.

Studies have shown that sulfides can accelerate the photodegradation of other molecules, such as carotenoids, when exposed to UVA irradiation. tandfonline.com The efficiency of this acceleration is directly related to the number of sulfur atoms in the polysulfide chain; trisulfides and tetrasulfides cause significantly more degradation than disulfides. tandfonline.com This suggests that the S-S bonds are susceptible to cleavage under photochemical conditions, potentially forming reactive sulfur species that promote further degradation.

Direct photolysis of trisulfides has also been investigated. For example, the photolysis of di-n-propyl trisulfide in a DMF solvent leads to the rapid generation of a mixture of disulfide and trisulfide products. chemrxiv.org This indicates that light energy can induce the cleavage and rearrangement of the polysulfide chain. chemrxiv.org The allyl group in this compound can also participate in photoreactions, a characteristic utilized in the development of photodegradable hydrogels where light initiates a radical addition-fragmentation chain transfer reaction to cleave allyl sulfide crosslinks. nih.gov This process, however, is distinct from the spontaneous metathesis observed in the dark, which is not considered a photochemical process. chemrxiv.org

Influence of Processing Methods on Compound Stability

The concentration and stability of this compound and related organosulfur compounds in natural sources, such as Allium species, are highly dependent on processing conditions. nih.gov Factors like temperature, pH, and storage methods can significantly alter the chemical profile of these volatile compounds. nih.govresearchgate.net

Heating is a major factor affecting trisulfide stability. Processes like boiling, stir-frying, and autoclaving can lead to the thermal decomposition of precursor compounds and the subsequent formation or degradation of trisulfides. nih.govresearchgate.net In studies on garlic, cooking was found to significantly influence the levels of diallyl disulfide and diallyl trisulfide, with the highest levels of these compounds observed at increased temperatures like those used for a rolling boil or stir-frying. nih.gov Conversely, studies on shallots showed that harsh thermal treatments such as autoclaving or boiling crushed bulbs resulted in a 76-80% loss of organosulfides due to their thermal sensitivity. researchgate.net

The pH of the processing medium also has a pronounced effect. Research on shallots indicates that the formation of trisulfides, such as diallyl trisulfide and methyl allyl trisulfide, is favored in neutral to acidic conditions (pH 3.0-7.0). researchgate.net In contrast, disulfide formation tends to increase at basic pH values (e.g., pH 9.0). researchgate.net

Different preservation and preparation methods yield varied results. Freeze-drying has been shown to retain a majority of organosulfides compared to heat-based methods. researchgate.net In garlic, different drying techniques can significantly alter the final concentration of compounds like allyl methyl trisulfide in the resulting essential oils. The storage of processed products, such as pickled garlic, also impacts the organosulfur profile over time, with compounds being degraded or converted to different forms. researchgate.net

The table below summarizes the influence of various processing methods on the stability of allyl trisulfides and related compounds.

Processing MethodConditionEffect on Trisulfide Stability/ConcentrationReference
Thermal Processing (e.g., Cooking, Boiling)Increased Temperature (Rolling boil, Stir-fry)Can increase the levels of diallyl trisulfide. nih.gov
High Heat (Autoclaving, Boiling)Significant loss of organosulfides, including trisulfides, due to thermal sensitivity. researchgate.net
pH AdjustmentAcidic to Neutral (pH 3.0-7.0)Favors the formation/stability of trisulfides. researchgate.net
Basic (pH 9.0)Favors disulfide formation over trisulfides. researchgate.net
DryingFreeze-drying, Oven-dryingSignificantly influences final concentrations; freeze-drying generally retains more organosulfides than heat-drying. researchgate.net
StorageLong-term storage of processed productsLeads to the degradation and transformation of organosulfur compounds over time. researchgate.net

Biological Activity Research in in Vitro and Animal Models

Antimicrobial Activity Research

Allyl propyl trisulfide has demonstrated a range of antimicrobial properties, which are attributed to several underlying mechanisms.

Mechanisms of Bacterial Membrane Disruption

Research suggests that a primary mechanism of the antimicrobial action of this compound involves the disruption of bacterial cell membrane integrity. This disruption can lead to the leakage of essential cellular components and ultimately, cell death. imist.ma The hydrophobic nature of the compound is thought to facilitate its penetration into the bacterial cell membrane. researchgate.net

Inhibition of Essential Microbial Enzymes via Thiol-Disulfide Exchange

This compound can engage in thiol-disulfide exchange reactions with thiol groups present in microbial enzymes. nih.govmdpi.com This interaction can lead to the inhibition of essential enzymes that contain sulfhydryl groups, thereby disrupting critical metabolic processes within the microorganism. researchgate.netfrontiersin.org

Suppression of DNA, RNA, and Protein Synthesis in Microorganisms

The antimicrobial activity of this compound and related organosulfur compounds has been linked to the inhibition of vital cellular processes, including the synthesis of DNA, RNA, and proteins. imist.majmp.ir By interfering with these fundamental functions, the compound can effectively halt the growth and proliferation of microorganisms.

In Vitro Efficacy Against Specific Pathogens

Studies have demonstrated the in vitro efficacy of this compound and essential oils containing it against a variety of pathogens.

Table 1: In Vitro Efficacy of this compound and Related Compounds Against Specific Pathogens

Pathogen Finding
Escherichia coli Essential oils containing this compound have shown inhibitory effects. researchgate.net
Staphylococcus aureus Demonstrated susceptibility to essential oils containing this compound. mdpi.comkoreascience.kr
Candida albicans Fungi, including C. albicans, have shown susceptibility.
Aspergillus niger Antifungal activity has been observed against this species.
Listeria monocytogenes Essential oils from Allium species containing this compound have demonstrated antibiofilm activity. nih.gov

Antiparasitic Effects in In Vitro Models

In addition to its antibacterial and antifungal properties, research has explored the antiparasitic potential of this compound and related compounds. In vitro studies have investigated its effects against various parasites. rjptonline.org For instance, essential oils containing a mixture of organosulfur compounds, including diallyl trisulfide, have shown activity against protozoan parasites like Trypanosoma sp., Entamoeba histolytica, and Giardia lamblia. rjptonline.org Research on the fish parasite Ichthyophthirius multifiliis has also been conducted, although specific data on this compound's direct role is part of a broader essential oil mixture. hawaii.eduscholasticahq.com

Antioxidant Activity Research

This compound is recognized for its antioxidant properties, primarily its ability to scavenge free radicals and reactive oxygen species. This activity helps protect cells from oxidative damage. The antioxidant capacity is often attributed to the sulfur-containing functional groups within the molecule. nih.gov Studies have utilized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate its antioxidant potential. nih.govsysrevpharm.orgwjpr.net While present, its antioxidant activity has been noted as moderate in some studies, particularly when compared to other related organosulfur compounds like diallyl trisulfide.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diallyl trisulfide
Diallyl disulfide
Allicin (B1665233)
Allyl methyl trisulfide
Dipropyl disulfide
Dipropyl trisulfide
Diallyl tetrasulfide
Allyl methyl sulfide (B99878)
Dimethyl disulfide
Allyl alcohol
Ajoene
E- and Z-ajoene
S-allyl-mercapto cysteine
S-methyl-l-cysteine
S-propenyl-l-cysteine
S-allyl-cysteine
Linalool
Geraniol
Phellandrene
β-phellandrene
S-propyl-cysteine-sulfoxide
S-methyl cysteine-sulfoxide
Allicin
Cysteine sulfoxide (B87167)
S-allyl cysteine sulfoxide
Cyclin B1
Cyclin-dependent kinase 1
S-propargyl-l-cysteine
Nitrosamines
Diallyl sulfide
Dimethyl trisulfide
Methyl disulfide
Allyl methyl tetrasulfide
S-allyl-cysteine
S-allylmercaptocysteine
Vinyldithiins
S-allylmercaptocystein
γ-glutamyl S-allylcysteine
p-Vinylguaiacol
5-Methyl-1,2,3,4-tetrathiane
Methyl (methylthio)methyl trisulfide
Allyl methyl tetrasulfide
Allyl (methylthio)methyl trisulfide
4-Methyl-1,2,3,5,6-pentathiepane
Diosgenin
Tigogenin
Ruscogenin
Hecogenine
Atroviolacegenin
β-chlorogenin
Gitogenin
Yucagenin
Agigenin
Vitamin C
Iron
Manganese
Quercetin
Gallic acid
Ferulic acid
Protocatechuic acid
Kaempferol (B1673270)
Methyl 5-methylfuryl sulfide
Diethyl sulfide
Allyl(but-3-enyl) sulfide
Ascorbic acid
Aluminium
Aniline
Arginine
Aspartic acid
Beta-carotene
Biotin
Boron
Caffeic acid
Calcium
Carbohydrates
Chromium
Cobalt
Copper
Polyamines
Testosterone
Prostate specific antigen
γ-glutamyl S-allylcysteine
S-allylcysteine
S-allylmercaptocysteine
Allicin
Alliinase
Peroxidases
Myrosinase
Arginine
Selenium
Germanium
Tellurium
Diallyl thiosulphate
Cytochrome P450s
Glutathione (B108866) S-transferases
Di-1-propenyl trisulfide
Eugenol
Benzyl thiocyanate
Allicin
Propyl allyl disulfide
Decene
Carvone
Alpha-thujone
1,8-cineole
Linalyl acetate
Borneol
Carvacrol
Thymol
Methyl propyl trisulfide
Dimethyl thiophene
Methyl propyl disulfide
Dimethyl tetrasulfide
Isoamyl alcohol
Propyl-propane-thiosulfinate
Propyl-propane thiosulfonate
4-hexylresorcinol
Amphotericin B
Fluconazole
Allyl methyl thiosulfinate
Methyl allyl thiosulfinate
Saponins
Thrombin
Thromboxane
Glutathione
Calicheamicin γ1
Pyruvate (B1213749)
Ammonia
Cepaenes
Zwiebelanes
Methyl methanethiosulfinate
4-nitroquinoline-1-oxide
Allyl isothiocyanate
Vitamin E
Amikacin
Clotrimazole
4-heptenal
2-vinyl-4H-1,3-dithiin
Glyphosate
Allyl sulfides
Diallyl tetrasulfide
Diallyl penta and hexasulfides
Methyl allyl sulfide
Vinyldithins
Triphenylphosphine
p-toulenethiol
α-pinitol
β-pinene
Limonene
Integrin αIIbβ3
l-cysteine
N-acetyl-l-cysteine
Adenosine

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound has demonstrated the ability to directly scavenge free radicals and reactive oxygen species (ROS), which contributes to its antioxidant activity. This capacity helps protect cells from oxidative damage. Organosulfur compounds found in Allium species are recognized for their antioxidant properties, which include scavenging ROS and inhibiting lipid peroxidation. researchgate.net The antioxidant power of Allium species is primarily attributed to these sulfur compounds. researchgate.net

In a study comparing various organosulfur compounds, trisulfides generally showed stronger antioxidant capacities than disulfides. Research on wild garlic (A. ursinum) found that this compound content, particularly in the bulbs, correlated with antioxidant capacity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ekb.egresearchgate.net While many organopolysulfides from garlic are known to be good scavengers of peroxynitrite (a reactive nitrogen species), the specific activity of this compound against RNS has been less characterized than that of compounds like diallyl trisulfide (DATS). thegoodscentscompany.com The general trend observed is that the antioxidant activity of these compounds increases with the number of sulfur atoms. thegoodscentscompany.com

Modulation of Endogenous Antioxidant Systems

The influence of this compound on endogenous antioxidant systems is linked to its chemical structure, which contains both an allyl and a propyl group. Research comparing allyl and propyl sulfides has shown that only the allyl-containing derivatives are effective at increasing the tissue activities of the Phase 2 detoxification enzymes quinone reductase (QR) and glutathione S-transferase (GST). nih.gov Propyl derivatives were found to be completely without effect. nih.gov This suggests that the activity of this compound may be less potent than that of diallyl trisulfide (DATS). nih.gov

In some models, subthreshold doses of this compound have been observed to fail to induce the key detoxification enzyme glutathione-S-transferase (GST). In contrast, the related compound allyl methyl trisulfide (AMT) has been shown to induce increased GST activity in the forestomach, small bowel mucosa, liver, and lung in mouse models. nih.gov Furthermore, studies on garlic cell suspension cultures have shown that the addition of glutathione, a key non-enzymatic antioxidant, can significantly increase the production of various organosulfur compounds, including the related allyl propyl disulfide. hu.edu.jo However, some propyl-containing sulfides, such as n-propyl disulfide, have been associated with a decrease in erythrocyte glutathione levels. scielo.br

Table 1: Comparative Effects of Allyl vs. Propyl Sulfides on Phase 2 Enzymes

Compound Type Effect on Quinone Reductase (QR) Activity Effect on Glutathione S-Transferase (GST) Activity
Allyl Sulfides Increased Activity Increased Activity
Propyl Sulfides No Effect No Effect

Data sourced from comparative studies on organosulfur compounds. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress, and its activation is a key mechanism for many organosulfur compounds. nih.govnih.gov Under normal conditions, Nrf2 is held inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). plos.org Electrophilic compounds can interact with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). plos.orgnih.gov

Extensive research has shown that diallyl trisulfide (DATS) is a potent activator of the Nrf2 pathway. nih.govnih.govplos.orgebi.ac.uk Studies indicate that DATS directly interacts with specific cysteine residues on Keap1, particularly Cys288, which facilitates Nrf2 activation. plos.org Structure-activity relationship studies have revealed that the number of sulfur atoms and the type of alkyl group are critical for this bioactivity. nih.gov Specifically, trisulfides are more potent than disulfides and monosulfides, and allyl-containing compounds are more potent than their propyl-containing counterparts in activating Nrf2. nih.govnih.gov

While direct studies on this compound's ability to activate the Nrf2 pathway are limited, its structure suggests a moderate potential. Possessing a trisulfide chain, it meets one criterion for high activity, but its combination of one allyl and one propyl group may render it less effective than DATS, which has two allyl groups. nih.gov

Inhibition of Pro-oxidant Enzymes

The antioxidant effects of organosulfur compounds can also stem from their ability to inhibit pro-oxidant enzymes, which are significant sources of cellular ROS. One such key enzyme is NADPH oxidase. researchgate.netnih.gov In-silico studies have suggested that volatile compounds from garlic essential oil, particularly diallyl trisulfide, are potential inhibitors of NADPH oxidase. nih.gov Ingredients found in onions, which are rich in propyl sulfides, have been shown to prevent endothelial dysfunction by inhibiting this enzyme. researchgate.net

Another pro-oxidant enzyme, xanthine (B1682287) oxidase, which catalyzes the production of uric acid and superoxide (B77818) radicals, is also a target. mdpi.com The antioxidant function of Allium species has been linked to the inhibition of xanthine oxidase activity. mdpi.com While direct evidence for this compound is scarce, the known inhibitory effects of related Allium compounds on enzymes like NADPH oxidase and xanthine oxidase suggest a potential mechanism for its antioxidant activity. researchgate.netmdpi.com

Anti-inflammatory Activity Research

Modulation of Inflammatory Signaling Pathways

This compound contributes to anti-inflammatory effects, in part by modulating key signaling pathways. Research on Allium essential oils indicates that this compound can potentiate the anti-inflammatory activity of diallyl trisulfide (DATS) through thiol-disulfide exchange mechanisms.

The anti-inflammatory actions of related organosulfur compounds are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.org For instance, allyl methyl trisulfide (AMTS) has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury by suppressing the phosphorylation of IκBα (an inhibitor of NF-κB) and MAPKs such as p38, ERK1/2, and JNK. frontiersin.org This suppression prevents the nuclear translocation of NF-κB and the activation of AP-1, thereby reducing the expression of pro-inflammatory cytokines. frontiersin.org Similarly, S-propyl cysteine, which has a related propyl-sulfur structure, has been shown to suppress NF-κB activity and the production of p-p38 and p-ERK1/2 in the kidneys of diabetic mice. acs.org DATS has also been reported to reduce inflammation by inhibiting the NF-κB pathway. researchgate.net

Given that this compound demonstrates anti-inflammatory properties and can enhance the activity of other potent anti-inflammatory organosulfur compounds, it is likely that it shares similar mechanisms involving the modulation of the NF-κB and MAPK pathways.

Table 2: Modulation of Inflammatory Pathways by Related Organosulfur Compounds

Compound Pathway(s) Inhibited Model System Finding
Allyl Methyl Trisulfide (AMTS) NF-κB, MAPK (p38, ERK, JNK) LPS-induced lung injury in mice Attenuated inflammation by inhibiting phosphorylation of IκBα and MAPKs. frontiersin.org
S-Propyl Cysteine (SPC) NF-κB, MAPK (p-p38, p-ERK1/2) Diabetic mice kidney Suppressed NF-κB activity and protein production of MAPKs. acs.org

| Diallyl Trisulfide (DATS) | NF-κB | Various | Reported to reduce inflammation by inhibiting the NF-κB pathway. researchgate.net |

Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

Research into the anti-inflammatory properties of organosulfur compounds related to this compound has demonstrated a significant capacity to modulate the immune response by inhibiting the expression of key pro-inflammatory cytokines. While studies specifically on this compound are limited, research on analogous compounds such as allyl methyl trisulfide (AMTS) and propyl propane (B168953) thiosulfonate (PTSO) provides valuable insights.

In studies involving lipopolysaccharide (LPS)-induced inflammation, pretreatment with AMTS has been shown to dose-dependently decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the bronchoalveolar lavage fluid of mice with acute lung injury. frontiersin.orgnih.gov For instance, in one study, LPS administration significantly elevated the levels of these cytokines, whereas pretreatment with AMTS markedly reduced their expression, indicating a potent anti-inflammatory effect. frontiersin.orgnih.gov

Similarly, other related compounds have shown comparable activities. Propyl propane thiosulfonate (PTSO), an onion-derived metabolite, was found to reduce the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in experimental models of colitis. mdpi.com S-propyl cysteine (SPC), another organosulfur compound, has also been observed to lower the renal levels of IL-6 and TNF-α in diabetic mice. acs.org This collective evidence suggests that the propyl sulfur moiety is a key contributor to the inhibition of pro-inflammatory cytokine expression.

Suppression of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound and its analogs are largely attributed to their ability to interfere with critical intracellular signaling pathways, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org These pathways are central to the inflammatory process, as they regulate the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. frontiersin.org

Studies on allyl methyl trisulfide (AMTS) have revealed that it exerts its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, which is a crucial step in the activation of NF-κB. frontiersin.org By preventing IκBα degradation, AMTS blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes. frontiersin.orgnih.gov

Furthermore, AMTS treatment has been shown to attenuate the LPS-induced phosphorylation of the three major MAPK signaling proteins: p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov The suppression of both NF-κB and MAPK pathways provides a mechanistic basis for the observed reduction in inflammatory mediators. frontiersin.org Research on other related compounds, such as diallyl trisulfide (DATS) and S-propyl cysteine (SPC), also confirms the inhibition of these critical inflammatory signaling cascades. acs.orgnih.gov

Studies in Animal Models of Inflammation (e.g., LPS-induced acute lung injury)

The therapeutic potential of organosulfur compounds analogous to this compound has been effectively demonstrated in preclinical animal models of inflammation. A prominent example is the use of allyl methyl trisulfide (AMTS) in mouse models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), a severe inflammatory condition. frontiersin.orgnih.govnih.gov

In these studies, mice pretreated with AMTS before being challenged with LPS showed significant protection against lung damage. frontiersin.orgnih.gov The key findings from these animal models include:

Amelioration of Lung Edema: AMTS treatment significantly reduced lung wet-to-dry weight ratios and the total protein concentration in the bronchoalveolar lavage fluid (BALF), indicating a reduction in pulmonary edema and vascular leakage. frontiersin.orgresearchgate.net

Reduced Inflammatory Cell Infiltration: The administration of AMTS led to a decrease in the infiltration of inflammation-regulating cells into the lung tissue following LPS challenge. frontiersin.orgnih.gov

These in vivo results strongly suggest that compounds like AMTS can mitigate the severe inflammatory cascade characteristic of ALI, highlighting their protective effects in a complex biological system. frontiersin.orgnih.gov

Regulation of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production

This compound and related compounds have been shown to modulate the production of two key inflammatory mediators: nitric oxide (NO) and prostaglandin E2 (PGE2). frontiersin.org Under inflammatory conditions, these molecules are produced in excess by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, and contribute significantly to the inflammatory response. semanticscholar.org

Research has demonstrated that various organosulfur compounds, including propyl disulfide (PDS), can effectively suppress the production of both NO and PGE2 in macrophage cell lines stimulated with LPS. frontiersin.orgsemanticscholar.org The mechanism behind this suppression involves the downregulation of iNOS and COX-2 expression at the protein level. semanticscholar.orgekb.eg Studies on allyl methyl trisulfide (AMTS) also show a notable reduction in NO levels in the lung tissue of mice with LPS-induced ALI. frontiersin.org This ability to control the output of NO and PGE2 is a critical aspect of the anti-inflammatory profile of these sulfur compounds. frontiersin.orgsemanticscholar.org

Anticancer and Anti-proliferative Activity Research

Induction of Apoptosis in Cancer Cell Lines

A significant area of research for organosulfur compounds from Allium species is their anticancer activity, which is often mediated by the induction of apoptosis, or programmed cell death, in cancer cells. While direct studies on this compound are not abundant, research on its analogs provides strong evidence for this pro-apoptotic activity.

Studies using diallyl trisulfide (DATS) and its propyl-analogues have demonstrated their ability to induce apoptosis in human colon cancer cell lines, such as HCT116. nih.gov The induction of apoptosis by these compounds appears to be linked to their ability to generate reactive oxygen species (ROS) within the cancer cells. nih.gov This process is often associated with a reduction in the levels of key cell cycle proteins like cdc25C. nih.gov

Furthermore, research on propyl isothiocyanate (PITC), another propyl-containing compound, shows it can induce apoptosis in gastric cancer cells. semanticscholar.org This effect is mediated by the depletion of glutathione, leading to ROS accumulation, DNA damage, and the activation of mitochondria-dependent apoptotic pathways. semanticscholar.org Diallyl trisulfide has also been shown to induce apoptosis in human primary colorectal cancer cells and bladder cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases. ekb.eg This suggests that the trisulfide moiety, in combination with allyl or propyl groups, is effective in triggering programmed cell death in malignant cells.

Inhibition of Tumor Cell Growth and Proliferation

In addition to inducing apoptosis, this compound and its related compounds actively inhibit the growth and proliferation of various cancer cells. nih.govnih.gov Research has shown that propyl-analogues of diallylsulfides can significantly reduce the viability of human colon cancer cells and induce cell cycle arrest, thereby halting their proliferation. nih.gov

A comparative study on the inhibitory activity of nine different alk(en)yl trisulfides against cancer cell growth confirmed the potent activity of compounds with three-carbon chains, such as diallyl trisulfide (DATS) and dipropyl trisulfide (DPTS). nih.gov This indicates that the propyl group contributes effectively to the anti-proliferative properties of these molecules. The mechanism often involves arresting the cell cycle at specific phases, such as the G2/M phase, preventing the cells from dividing. spandidos-publications.com

Oil-soluble organosulfur compounds, including diallyl trisulfide, have been found to be effective antiproliferating agents against canine mammary tumor cells, whereas water-soluble compounds were less effective. oup.comphcogrev.com This highlights the importance of lipophilicity for the biological activity of these compounds in inhibiting tumor growth. nih.gov

Compound Names Table

AbbreviationFull Compound Name
AMTSAllyl Methyl Trisulfide
DADSDiallyl Disulfide
DATSDiallyl Trisulfide
DMDSDimethyl Disulfide
DPTSDipropyl Trisulfide
PDSPropyl Disulfide
PITCPropyl Isothiocyanate
PTSOPropyl Propane Thiosulfonate
SPCS-propyl Cysteine

Data Tables

Table 1: Effect of Allyl Methyl Trisulfide (AMTS) on Pro-inflammatory Cytokines in LPS-Induced ALI Model Data synthesized from descriptive results in cited literature.

CytokineObservation in LPS-Treated GroupObservation in AMTS + LPS-Treated GroupReference
TNF-αSignificantly increased levelsDose-dependently decreased levels frontiersin.org, nih.gov
IL-1βSignificantly increased levelsDose-dependently decreased levels frontiersin.org, nih.gov
IL-6Significantly increased levelsDose-dependently decreased levels frontiersin.org, nih.gov

Table 2: Inhibition of Inflammatory Pathways by Allyl Methyl Trisulfide (AMTS) Data synthesized from descriptive results in cited literature.

Pathway ComponentObservation in LPS-Treated GroupObservation in AMTS + LPS-Treated GroupReference
p-IκBαElevated protein expressionAttenuated protein expression frontiersin.org
Nuclear NF-κB-p65Elevated protein expressionAttenuated protein expression frontiersin.org
p-P38 (MAPK)Elevated protein expressionAttenuated protein expression frontiersin.org
p-ERK1/2 (MAPK)Elevated protein expressionAttenuated protein expression frontiersin.org
p-JNK (MAPK)Elevated protein expressionAttenuated protein expression frontiersin.org

Modulation of Molecular Pathways Implicated in Carcinogenesis

This compound is an organosulfur compound that has been investigated for its potential anticancer properties. Research, primarily on related allyl sulfur compounds, suggests that its biological activity may be linked to its ability to modulate various molecular pathways that are critical in the development and progression of cancer. In vitro studies have shown that these compounds can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.

The mechanisms of action appear to involve the modulation of signaling pathways associated with cell survival and apoptosis. For instance, related compounds have been observed to influence the p53 pathway and inhibit the NF-κB and Akt signaling pathways, which are crucial for cancer cell survival. Diallyl trisulfide (DATS), a structurally similar compound found in garlic, has been shown to induce apoptosis and cell cycle arrest in gastric cancer cells by activating the AMP-activated protein kinase (AMPK) pathway through the generation of reactive oxygen species (ROS). nih.gov Other research on diallyl disulfide (DADS) pointed to the activation of the p53/p21 pathway, leading to cell cycle arrest. acs.org While these findings are for related compounds, they suggest potential mechanisms by which this compound might exert its effects.

Pathway/TargetObserved Effect (Primarily in Related Compounds)Reference
p53 PathwayModulation and activation, leading to cell cycle arrest and apoptosis. acs.org
NF-κB and Akt PathwaysInhibition, leading to reduced cancer cell survival.
AMP-activated protein kinase (AMPK)Activation (by DATS), promoting apoptosis and mitotic arrest in gastric carcinoma cells. nih.gov

Induction of Glutathione Transferase Enzymes (e.g., mGSTP1-1) in Animal Tissues

A key area of research into the chemopreventive effects of Allium-derived organosulfur compounds is their ability to induce Phase II detoxification enzymes, such as Glutathione S-transferases (GSTs). nih.govnih.govnih.gov These enzymes play a critical role in protecting cells from carcinogens by catalyzing their conjugation with glutathione, facilitating their detoxification and excretion. walshmedicalmedia.com

Studies have specifically investigated the induction of the Pi class of GST (mGSTP1-1), as it is particularly important in the detoxification of carcinogens like benzo(a)pyrene. oup.comnih.gov Research comparing various organosulfur compounds has revealed a distinct structure-activity relationship. The presence of allyl groups and a disulfide or trisulfide chain is critical for potent enzyme induction. oup.comajpsonline.com

Specifically, diallyl trisulfide and diallyl disulfide are potent inducers of GST. nih.gov In contrast, substituting the allyl groups with saturated propyl groups, as in dipropyl disulfide, significantly reduces or eliminates the ability to induce these protective enzymes. nih.govnih.govoup.com While diallyl trisulfide is a strong inducer, compounds with propyl groups are reported to be less active or completely inactive in increasing the activity of GST in animal tissues. nih.govnih.gov This suggests that the allyl moiety in this compound is crucial for any potential inductive activity, though its efficacy is likely less than that of diallyl trisulfide due to the presence of the propyl group. nih.govoup.com

Effects on Xenobiotic Metabolizing Enzymes

The influence of this compound and related compounds extends to a broader range of xenobiotic metabolizing enzymes, which include both Phase I (activation/functionalization) and Phase II (conjugation/detoxification) enzymes.

Phase I Enzymes: Phase I enzymes, such as the Cytochrome P450 (CYP) superfamily, are often involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. cambridge.org The modulation of these enzymes is a key mechanism of chemoprevention. Research has shown that organosulfur compounds from garlic can have varied effects on CYP isoforms, which can be inhibitory or inductive depending on the specific compound, dosage, and duration of administration. koreascience.kr A significant finding highlights a divergence in metabolic interactions based on the alkyl groups. Unlike diallyl trisulfide, which is known to inhibit CYP2E1, this compound has been reported to show no significant effect on cytochrome P450 isoforms.

Phase II Enzymes: As discussed previously, the primary effect on Phase II enzymes is induction. Organosulfur compounds with allyl groups are effective inducers of enzymes like quinone reductase (QR) and glutathione S-transferase (GST). nih.govwalshmedicalmedia.com Diallyl trisulfide is a particularly potent inducer of these enzymes. nih.govacs.org However, the corresponding propyl derivatives are noted to be completely without effect in inducing QR and GST in rats. nih.gov This indicates that the biological activity of this compound on Phase II enzymes is likely attributable to its allyl component. ajpsonline.com The induction of these enzymes is considered a major contributor to the potential anticancer action of garlic-derived compounds. nih.gov

Enzyme FamilySpecific EnzymeReported Effect of this compound or Related CompoundsReference
Phase I (Cytochrome P450)CYP IsoformsThis compound reported to have no significant effect, unlike diallyl trisulfide which inhibits CYP2E1.
Phase IIGlutathione S-transferase (GST)Propyl derivatives are inactive; activity is conferred by the allyl group, though it is less potent than in diallyl compounds. nih.govnih.gov
Phase IIQuinone Reductase (QR)Propyl derivatives are inactive; only allyl sulfides were found to be effective inducers. nih.gov

Antidiabetic Activity Research in Animal Models

Mechanisms Related to Glucose Homeostasis

Allyl propyl disulfide, a related compound, has been identified as an active ingredient in onions with reputed antidiabetic properties. mdpi.comjournalagent.com Research in animal models suggests that it contributes to the regulation of glucose homeostasis. One of the primary effects observed is a decrease in fasting blood glucose levels. brieflands.com Animal studies have shown that plant extracts containing these sulfurous compounds can correct the imbalance in glucose metabolism induced by hyperglycemia. journalagent.com

A proposed mechanism for this action involves the sparing of insulin (B600854) from inactivation by endogenous thiol-containing molecules like glutathione. mdpi.com By reacting with these molecules, the disulfide compounds could protect insulin's structure and function. mdpi.com Furthermore, allyl propyl disulfide, often in conjunction with chromium found in onions, has been shown to improve glucose tolerance in animal models. brieflands.com

Impact on Insulin Secretion and Sensitivity

Beyond general glucose control, this compound and similar compounds are believed to directly impact insulin dynamics. Research suggests these compounds can lower fasting insulin levels, which is beneficial in conditions of hyperinsulinemia. brieflands.com

Several mechanisms have been proposed based on animal studies. These include:

Enhancing Insulin Secretion: The compounds may increase the production and secretion of insulin from pancreatic β-cells. mdpi.comresearchgate.net

Increasing Insulin Bioavailability: They may help release insulin from its bound forms in the body. mdpi.comresearchgate.net

Improving Insulin Sensitivity: A key finding is that allyl propyl disulfide appears to increase insulin sensitivity and enhance glucose uptake in peripheral tissues. mdpi.comnih.govresearchgate.net This suggests it helps the body's cells respond more effectively to insulin.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor enzyme that acts as a key negative regulator of both insulin and leptin signaling pathways. researchgate.net Its overexpression is linked to type 2 diabetes and obesity, making it a significant therapeutic target for the development of new antidiabetic drugs. mdpi.comresearchgate.net The inhibition of PTP1B is expected to enhance insulin sensitivity.

While organosulfur compounds from Allium species are investigated for their antidiabetic potential, direct experimental evidence specifically linking this compound to the inhibition of PTP1B is not extensively documented in available research. However, computational studies have explored the potential of various phytochemicals from Allium sativum to act as PTP1B inhibitors. researchgate.net These studies identified other compounds like kaempferol and apigenin (B1666066) as strong candidates, suggesting that the antidiabetic effects of the whole plant may arise from multiple constituents acting on various targets, including PTP1B. researchgate.net

MechanismReported Outcome in Animal ModelsReference
Glucose HomeostasisDecreases fasting blood glucose and increases glucose tolerance. brieflands.com
Insulin SecretionMay increase insulin production and secretion from pancreatic β-cells. mdpi.comresearchgate.net
Insulin SensitivityIncreases insulin sensitivity and glucose uptake in peripheral tissues. nih.govresearchgate.net
PTP1B InhibitionA potential target for antidiabetic compounds from Allium species, though direct inhibition by this compound is not well-established. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Allyl and Alkyl Substituents on Biological Activities

The biological activity of organosulfur compounds is significantly influenced by the nature of the carbon-based groups attached to the sulfur atoms. The presence of an allyl group (CH₂=CHCH₂–), as seen in many garlic-derived compounds, is often critical for potent bioactivity when compared to its saturated alkyl counterpart, the propyl group (CH₃CH₂CH₂–), which is more characteristic of onions. annualreviews.orgnih.gov

Allyl propyl trisulfide possesses a unique structure with both an allyl and a propyl substituent. This mixed substitution has distinct effects on its physicochemical properties. Compared to diallyl trisulfide, the presence of the propyl group in this compound enhances its lipid solubility. This increased lipophilicity can improve the compound's ability to permeate cell membranes. However, this structural change also leads to reduced electrophilic reactivity, which may alter its interaction with biological targets.

Studies comparing the efficacy of various organosulfur compounds have consistently shown that allyl-containing derivatives are more potent in inducing detoxifying enzymes, a key mechanism in cancer prevention. For instance, research on the induction of Phase II enzymes like glutathione (B108866) S-transferases (GST) found that allyl derivatives were significantly more active than their propyl counterparts. nih.gov Specifically, diallyl disulfide (DADS) was a far more potent inducer of hepatic and forestomach GST expression than dipropyl disulfide (DPDS). oup.com This suggests that the unsaturated double bond in the allyl group is a crucial feature for this specific biological activity.

Similarly, in studies on prostate cancer cells, the presence of allyl groups was found to be a critical determinant for the down-regulation of the androgen receptor (AR) and prostate-specific antigen (PSA) proteins. aacrjournals.org Compounds with allyl groups, like diallyl trisulfide (DATS), were significantly more effective at reducing AR protein levels than their propyl-substituted analogues, such as dipropyl sulfide (B99878) (DPS) and dipropyl disulfide (DPDS). aacrjournals.org

Table 1: Comparative Activity of Allyl vs. Propyl Substituted Organosulfur Compounds

CompoundSubstituentsObserved Biological Activity/FindingReference
This compoundAllyl, PropylEnhanced lipid solubility but reduced electrophilic reactivity compared to diallyl trisulfide.
Diallyl Disulfide (DADS)Allyl, AllylPotent inducer of glutathione S-transferase (GST). oup.com
Dipropyl Disulfide (DPDS)Propyl, PropylSignificantly less active in inducing GST compared to DADS. oup.com
Diallyl Trisulfide (DATS)Allyl, AllylMarked down-regulation of androgen receptor (AR) protein. aacrjournals.org
Dipropyl Disulfide (DPDS)Propyl, PropylShowed no significant effect on AR protein levels at similar concentrations to DATS. aacrjournals.org

Role of Oligosulfide Chain Length on Activity

The number of sulfur atoms in the polysulfide chain (–Sₙ–) is another paramount factor in determining the biological potency of organosulfur compounds. For this compound, the trisulfide (n=3) linkage is central to its activity, which often differs from related compounds with monosulfide (n=1), disulfide (n=2), or tetrasulfide (n=4) chains.

Generally, an increase in the number of sulfur atoms correlates with an increase in certain biological activities. acs.org For example, in the context of anticancer effects, diallyl trisulfide (DATS) is often found to be more potent than diallyl disulfide (DADS), which in turn is more active than diallyl sulfide (DAS). aacrjournals.org A structure-activity study on prostate cancer cells demonstrated that the down-regulation of the androgen receptor (AR) was significantly more pronounced with DATS than with either DADS or DAS. aacrjournals.org This indicates that the trisulfide chain is particularly effective for this mechanism.

This trend is also observed in the induction of detoxifying enzymes. The induction of Pi class glutathione transferase (mGSTP1) was found to be dependent on the length of the oligosulfide chain. oup.comresearchgate.net DADS, the disulfide, was a more potent inducer of GST than the corresponding monosulfide, highlighting the importance of at least a disulfide bridge for maximal activity. oup.com The enhanced activity of trisulfides like DATS and, by extension, this compound, is thought to be related to their increased reactivity with thiol groups in proteins, such as those in glutathione or cellular enzymes. researchgate.net The trisulfide bond is more reactive and a better source of sulfane sulfur compared to a disulfide bond. nih.gov

Table 2: Influence of Oligosulfide Chain Length on Biological Activity

CompoundSulfur Atoms (n)Observed Biological Activity/FindingReference
Diallyl Sulfide (DAS)1Less effective in down-regulating androgen receptor (AR) protein compared to DADS and DATS. aacrjournals.org
Diallyl Disulfide (DADS)2More potent than DAS but less potent than DATS in down-regulating AR. A more potent GST inducer than DAS. oup.comaacrjournals.org
Diallyl Trisulfide (DATS)3Most potent among the diallyl sulfides in down-regulating AR protein. aacrjournals.org
This compound3Exhibits antimicrobial activity and potentiates the anti-inflammatory activity of diallyl trisulfide.

Correlations Between Chemical Structure and Specific Mechanisms of Action

The specific structural features of this compound—namely its mixed allyl and propyl substituents and its trisulfide bridge—correlate with distinct mechanisms of action.

The mechanism often involves the modulation of cellular redox states and interaction with protein thiols. nih.gov The electrophilic nature of the sulfur atoms, particularly in a trisulfide chain, allows these compounds to react with nucleophilic sulfhydryl groups (–SH) on proteins and peptides like glutathione. This can lead to post-translational modification of proteins, altering their function. researchgate.netnih.gov The trisulfide moiety in this compound is a key player in this reactivity.

A clear example of structure-specific mechanisms is seen in enzyme modulation. While diallyl trisulfide (DATS) is known to inhibit cytochrome P450 2E1 (CYP2E1), research indicates that this compound does not significantly affect cytochrome P450 isoforms. This suggests a mechanistic divergence, where the substitution of one allyl group with a propyl group alters the molecule's interaction with this specific enzyme family. This difference underscores how subtle structural changes can lead to distinct biological outcomes.

Furthermore, the combination of an allyl group and a trisulfide chain, as seen in DATS, is critical for inducing cell cycle arrest and apoptosis in cancer cells by down-regulating key proteins like the androgen receptor. aacrjournals.org The allyl groups and the oligosulfide chain length were identified as crucial for this specific anti-cancer mechanism. aacrjournals.org In contrast, lipophilic organosulfur compounds like diallyl sulfide, disulfide, and trisulfide were found to be devoid of neuroprotective activities observed with more polar compounds like S-allyl-l-cysteine, indicating that properties like solubility and the ability to cross the blood-brain barrier are also tied to specific structural elements. acs.org

The antimicrobial action of this compound is proposed to involve the disruption of bacterial cell membranes. Its enhanced lipid solubility, conferred by the propyl group, may facilitate its entry into the lipid-rich membrane, where the reactive trisulfide bond can then exert its disruptive effects.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structures and dynamic behavior of molecules.

Conformational Analysis: This method involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For flexible molecules like allyl propyl trisulfide, with multiple rotatable bonds, numerous conformers can exist. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to optimize the geometry of these conformers and calculate their energies.

While specific studies on this compound are not readily found, research on similar molecules like diallyl ether and diallyl sulfide (B99878) highlights the complexity of their conformational landscapes. For instance, a study combining rotational spectroscopy and quantum chemical calculations revealed significant differences in the conformational behavior of diallyl ether and diallyl sulfide monohydrates, with the former having 22 unique conformers and the latter only three stable structures within a 6 kJ mol⁻¹ energy window yorku.ca. Such studies indicate that the nature of the heteroatom (oxygen vs. sulfur) significantly influences the conformational preferences, and similar complexities would be expected for this compound with its trisulfide bridge.

Molecular Dynamics (MD) Simulations: MD simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal how a molecule like this compound would move and change shape over time in different environments (e.g., in a vacuum, in water, or interacting with a biological membrane). These simulations can provide insights into the flexibility of the molecule, its preferred shapes, and how it might interact with other molecules. While specific MD studies on this compound are not available, the methodology is widely used to study the dynamics of various organic and biological molecules mdpi.com.

Mechanism Elucidation of Chemical Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction pathway. Computational methods can locate these transition states on the potential energy surface.

For reactions involving organosulfur compounds, computational studies have been used to propose and validate reaction mechanisms. For example, in the context of the retro-ene reaction of allyl n-propyl sulfide (a disulfide), computational studies have helped to discard a biradical mechanism in favor of a six-centered cyclic transition state researchgate.net. Such computational approaches would be equally valuable in studying the decomposition or rearrangement reactions of this compound.

The activation energy is the minimum amount of energy required for a chemical reaction to occur. Computational chemistry provides a way to calculate this energy barrier by determining the energy difference between the reactants and the transition state.

DFT calculations have been successfully used to determine the activation energies for various reactions of organosulfur compounds. For the thermal decomposition of allyl propyl and allyl butyl sulfides, DFT methods have been employed to calculate the activation energies, with results showing good agreement with experimental values researchgate.net. These calculations can help predict the feasibility and rate of a reaction under different conditions.

Mechanism Elucidation of Biological Activities

Computational methods are also extensively used to understand the mechanisms behind the biological activities of compounds like this compound.

Many organosulfur compounds from garlic and onions are known for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. Computational studies can elucidate the mechanisms of these scavenging activities. The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

While direct computational studies on the free radical scavenging mechanism of this compound are lacking, research on related compounds provides significant insights. For instance, a computational study on allyl methyl disulfide investigated its reaction with hydrogen peroxide, a reactive oxygen species researchgate.net. DFT calculations have also been used to analyze the reactivity of garlic metabolites like 2-propenesulfenic acid and allyl mercaptan, revealing their potential as potent radical scavengers nih.govdntb.gov.uaresearchgate.netnih.gov. These studies often calculate thermodynamic descriptors such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) to predict the most likely scavenging mechanism.

Thermodynamic Descriptors for Free Radical Scavenging Mechanisms of Allyl Mercaptan (AM) and 2-Propenesulfenic Acid (PSA) in Water (kcal/mol) nih.gov
CompoundBDE (HAT)AIP (SET-PT)PA (SPLET)ETE (SPLET)
Allyl Mercaptan (AM)871255083
2-Propenesulfenic Acid (PSA)681145856

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Studies on diallyl trisulfide (DATS) have utilized molecular docking to investigate its binding to various cancer-related proteins. For example, a study showed that DATS has a favorable binding energy with matrix metalloproteinase-9 (MMP-9), suggesting a potential mechanism for its anticancer activity mdpi.com. In another study, the binding energies of DATS with the TEC and ZBP1 proteins were calculated to be -3.7 kcal/mol and -2.4 kcal/mol, respectively nih.gov. These computational predictions can guide further experimental studies to validate the biological targets of such compounds.

Calculated Binding Energies of Diallyl Trisulfide (DATS) with Biological Targets
Biological TargetBinding Energy (kcal/mol)Reference
Matrix Metalloproteinase-9 (MMP-9)-4.6 mdpi.com
TEC protein-3.7 nih.gov
ZBP1 protein-2.4 nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organosulfur compounds, providing insights into their reaction mechanisms and kinetic parameters.

While specific DFT studies on this compound are not extensively available in the reviewed literature, research on analogous compounds such as allyl n-propyl sulfide offers valuable insights. A study on the retro-ene reaction of allyl n-propyl sulfide utilized various DFT methods, including B3PW91 and B3LYP with different basis sets, to determine activation energies and explore the reaction mechanism. researchgate.net The calculations suggested a polar six-center cyclic structure for the transition state and indicated that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net Such computational approaches could be similarly applied to this compound to elucidate its thermal decomposition pathways and reactivity.

DFT calculations are also instrumental in determining various molecular properties that are crucial for understanding the behavior of a compound. For this compound, DFT could be used to calculate:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to describe the three-dimensional structure of the molecule.

Vibrational Frequencies: Simulating the infrared spectrum to identify characteristic vibrational modes.

Electronic Properties: Determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity. The HOMO-LUMO gap can provide information about the molecule's stability.

Thermodynamic Properties: Calculating enthalpy, entropy, and Gibbs free energy to predict the spontaneity of reactions involving this compound.

The choice of the functional and basis set is critical in DFT calculations to obtain results that are in good agreement with experimental data. For sulfur-containing molecules, specific functionals have been assessed to provide improved accuracy for geometries and vibrational frequencies.

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the electronic structure and bonding of this compound. These include Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Symmetry-Adapted Perturbation Theory (SAPT).

Natural Bond Orbital (NBO) Analysis

NBO analysis is a method for studying bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, an NBO analysis could reveal:

Natural Atomic Charges: Providing a more intuitive picture of the charge distribution across the atoms in the molecule.

Hybridization of Orbitals: Describing the atomic orbitals that combine to form the chemical bonds.

Donor-Acceptor Interactions: Quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, analyzed through second-order perturbation theory, indicate the strength of hyperconjugative and resonance effects, which contribute to the molecule's stability. For example, interactions between the lone pairs on the sulfur atoms and the antibonding orbitals of adjacent bonds could be investigated.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a model of molecular electronic structure in which atoms and bonds are defined based on the topology of the electron density. This method allows for a rigorous and quantitative description of chemical bonding. A QTAIM analysis of this compound would involve:

Identification of Critical Points: Locating points where the gradient of the electron density is zero. These include nuclear critical points (at the position of the nuclei), bond critical points (BCPs) between bonded atoms, ring critical points, and cage critical points.

Analysis of Bond Critical Points: The properties of the electron density at the BCPs provide quantitative information about the nature of the chemical bonds. For instance, the value of the electron density at the BCP is related to the bond order, while the sign of the Laplacian of the electron density can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. The ellipticity of the bond at the BCP can quantify the π-character of a bond. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a method used to directly calculate the non-covalent interaction energy between molecules. It provides a decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. While SAPT is typically used for intermolecular interactions, intramolecular versions of SAPT (ISAPT) have been developed to study non-covalent interactions between different parts of the same molecule. For a flexible molecule like this compound, ISAPT could be used to analyze the intramolecular forces that govern its conformational preferences.

The application of these advanced computational methodologies to this compound would provide a comprehensive understanding of its electronic structure, bonding, and intramolecular interactions.

Computational MethodInformation Provided for this compound
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO), and thermodynamic properties.
Natural Bond Orbital (NBO) Natural atomic charges, orbital hybridization, and quantification of electronic delocalization (donor-acceptor interactions).
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of chemical bonds through topological analysis of the electron density at bond critical points.
Symmetry-Adapted Perturbation Theory (SAPT) Decomposition of intramolecular non-covalent interaction energies into electrostatic, exchange, induction, and dispersion components.

Future Directions and Research Gaps

Development of Novel Synthetic Routes

The synthesis of unsymmetrical trisulfides like allyl propyl trisulfide presents unique challenges. While various methods exist for creating symmetrical and unsymmetrical sulfides and polysulfides, there is a persistent need for more efficient, scalable, and environmentally benign synthetic strategies. google.compharmatutor.org Historically, producing specific alkyl-l-alkenyl trisulfides has been difficult, with methods like iodine oxidation of mercaptans proving unsuitable for certain compounds. google.com

Future research should focus on developing novel synthetic pathways that offer high yields and stereoselectivity. Key areas for exploration include:

Catalytic Approaches: Investigating new organocatalysts or transition-metal catalysts could lead to milder reaction conditions and improved efficiency. pharmatutor.org For instance, ruthenium-catalyzed allylation of thiols and indium triiodide-catalyzed substitution reactions have shown promise for synthesizing allyl sulfides and could be adapted for trisulfides. pharmatutor.org

Green Chemistry Methods: The development of synthetic routes using water as a solvent or solvent-free conditions would reduce the environmental impact. pharmatutor.org

Precise Sulfur Chain Construction: A significant challenge in polysulfide synthesis is controlling the length of the sulfur chain. pharmatutor.org Future methods should aim for the selective synthesis of trisulfides, avoiding the formation of disulfide, tetrasulfide, and other polysulfide byproducts. Spontaneous trisulfide metathesis has been observed in polar aprotic solvents, a phenomenon that requires further study to be controlled and potentially exploited for targeted synthesis. chemrxiv.org

Advancements in these areas would not only facilitate the production of this compound for research purposes but also enable the synthesis of a wider range of structurally related analogs for structure-activity relationship studies.

Comprehensive Mechanistic Elucidation of Biological Activities

Preliminary studies suggest that this compound possesses biological activities, including the ability to modulate neutrophil function by increasing intracellular calcium. nih.gov However, the precise molecular mechanisms underpinning these effects are largely uncharacterized. A significant research gap exists in identifying the specific molecular targets and signaling pathways that mediate its actions.

Future investigations should aim for a deep mechanistic understanding through:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein binding partners of this compound. While it is known that organosulfur compounds can interact with thiol groups in proteins, specific targets for many garlic-derived compounds have not been definitively identified. acs.org

Pathway Analysis: Once targets are identified, detailed studies are needed to map the downstream signaling cascades affected by the compound. Research on related compounds like diallyl trisulfide (DATS) suggests involvement in pathways related to angiogenesis and cell migration, but it is unclear if this compound acts similarly. pensoft.net

Structure-Activity Relationship (SAR) Studies: The unique combination of an allyl and a propyl group likely influences its biological activity, potentially enhancing lipid solubility and membrane permeability compared to symmetrical compounds like diallyl trisulfide. Systematic synthesis and testing of analogs with different alkyl and alkenyl substituents would clarify the structural requirements for its biological effects.

A thorough understanding of its mechanism of action is crucial for evaluating its therapeutic potential and predicting potential off-target effects.

Exploration of Bioavailability and Metabolism in Research Models

The bioavailability and metabolic fate of this compound are critical determinants of its in vivo activity, yet they remain poorly understood. Research on related, more abundant garlic compounds like allicin (B1665233) and diallyl trisulfide (DATS) indicates a complex metabolic profile. oregonstate.edunih.gov These compounds are rapidly metabolized, with metabolites such as allyl mercaptan and allyl methyl sulfide (B99878) (AMS) being detected in human breath and urine. oregonstate.edunih.gov However, it is a significant research gap that specific pharmacokinetic data for this compound is lacking.

Future research should prioritize:

ADME Profiling: Conducting comprehensive absorption, distribution, metabolism, and excretion (ADME) studies in relevant in vitro (e.g., Caco-2 cells, liver microsomes) and in vivo research models.

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify and quantify the metabolites of this compound. It is plausible that, like DATS, it is metabolized to smaller, more active molecules or conjugated for excretion. nih.gov Understanding this biotransformation is essential, as the metabolites themselves may be responsible for the observed biological effects.

Bioavailability from Natural Sources: Investigating the release and absorption of this compound from its natural food matrix, such as onions and garlic. The presence of enzymes like alliinase and the chemical environment of the gastrointestinal tract can significantly impact the form and amount of the compound that is ultimately absorbed. oregonstate.eduresearchgate.net

Closing these knowledge gaps is essential for bridging the gap between in vitro findings and potential in vivo efficacy.

Integration of Multi-Omics Approaches in Biological Studies

The complexity of biological systems requires a holistic approach to understanding the effects of exogenous compounds. Multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for obtaining a systems-level view of cellular responses to this compound. nih.govannualreviews.org While these approaches have been applied to study garlic and other natural products, their specific application to this compound is a clear future direction. nih.govnih.gov

Future research integrating multi-omics could:

Uncover Novel Mechanisms: Transcriptomic and proteomic analyses can reveal global changes in gene and protein expression following treatment with the compound, potentially uncovering novel pathways and mechanisms of action that are not discoverable through hypothesis-driven approaches. nih.gov

Identify Biomarkers: Metabolomics can identify endogenous metabolites whose levels are altered by this compound, serving as biomarkers of exposure or effect.

Investigate Gut Microbiome Interactions: The gut microbiome can metabolize organosulfur compounds, influencing their bioavailability and toxicity. Metagenomic and metabolomic studies of the gut microbiota could elucidate how this compound affects microbial composition and function, and vice versa.

The integration of these large datasets requires advanced bioinformatics tools but promises an unprecedented level of detail regarding the compound's biological impact. nih.gov

Advanced Computational Modeling for Predictive Research

Computational modeling provides a powerful, cost-effective means to predict the properties and activities of chemical compounds, guiding experimental research and reducing reliance on extensive laboratory testing. researchgate.net Initial computational work has been performed on related organosulfur compounds, using methods like Density Functional Theory (DFT) to study reaction mechanisms and tools like ProTox-II to predict toxicity. researchgate.net

Future computational research on this compound should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on a library of synthesized analogs and their experimentally determined biological activities. Such models could predict the potency of novel, unsynthesized trisulfides and guide the design of more effective compounds.

Molecular Docking and Simulation: Performing molecular docking studies to predict how this compound binds to specific protein targets identified through experimental methods. Molecular dynamics simulations can then be used to explore the stability of these interactions and the conformational changes they induce.

ADME/Tox Prediction: Employing and refining in silico models to predict the ADME and toxicological profiles of this compound and its potential metabolites. afjbs.com This can help prioritize compounds for further development and flag potential safety concerns early in the research process.

These predictive models, when used in a feedback loop with experimental validation, can significantly accelerate the pace of research and discovery.

Q & A

Q. What are the primary natural sources of allyl propyl trisulfide, and how can its extraction be optimized for analytical studies?

this compound is predominantly found in Allium species, including Allium cepa (onion bulbs) and Allium sativum (garlic bulbs) . Extraction efficiency depends on the method:

  • Headspace solid-phase microextraction (HS-SPME) is optimal for volatile sulfur compounds, minimizing thermal degradation .
  • Steam distillation and simultaneous distillation-solvent extraction (SDE) are suitable for bulk isolation but may alter compound ratios due to high temperatures .
  • Gas chromatography-mass spectrometry (GC-MS) is recommended for post-extraction quantification, with calibration using synthetic standards to address matrix effects .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • GC-MS with non-polar capillary columns (e.g., DB-5MS) resolves this compound from co-eluting sulfur compounds like diallyl trisulfide and methyl propyl trisulfide .
  • High-performance liquid chromatography (HPLC) coupled with UV detection (at 254 nm) is less effective due to low chromophore activity, but derivatization with fluorescent tags (e.g., monobromobimane) enhances sensitivity .
  • Nuclear magnetic resonance (NMR) is limited by low natural abundance but useful for structural confirmation in purified samples .

Q. What in vitro and in vivo models are used to evaluate the biological activity of this compound?

  • Antiviral activity : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to viral targets like SARS-CoV-2 Mpro (−12.5 to −14.06 kcal/mol) .
  • Antioxidant assays : DPPH radical scavenging and FRAP correlate negatively with this compound levels, suggesting context-dependent redox modulation .
  • Anti-inflammatory models : Heat-denatured BSA assays and lipopolysaccharide (LPS)-induced macrophage models quantify inhibition of protein denaturation and cytokine suppression .

Advanced Research Questions

Q. How does the sulfur chain length and substituent groups influence the bioactivity of this compound compared to analogs like diallyl trisulfide?

  • Structure-activity relationship (SAR) : this compound’s mixed alkyl groups (allyl and propyl) enhance lipid solubility compared to diallyl trisulfide, improving membrane permeability but reducing electrophilic reactivity .
  • Mechanistic divergence : Unlike diallyl trisulfide (which inhibits CYP2E1), this compound shows no significant effect on cytochrome P450 isoforms, suggesting divergent metabolic interactions .
  • Synergistic effects : In Allium essential oils, this compound potentiates diallyl trisulfide’s anti-inflammatory activity via thiol-disulfide exchange mechanisms .

Q. How can contradictory data on this compound’s role in carcinogenesis be reconciled?

  • Organ-specific effects : this compound inhibits benzopyrene-induced forestomach tumors in mice but shows no activity against lung adenomas, likely due to tissue-specific metabolism of pro-carcinogens .
  • Dose-response variability : Subthreshold doses may fail to induce glutathione-S-transferase (GST), a key detoxification enzyme, as shown in DMH-induced colon cancer models .
  • Experimental design : Comparative studies using isogenic tumor models and standardized dosing protocols (e.g., 48–96 h pre-treatment windows) are critical .

Q. What methodologies are effective for studying the synergistic interactions between this compound and other organosulfur compounds?

  • Fractional inhibitory concentration (FIC) indices quantify synergy in antimicrobial or anticancer assays .
  • Metabolomic profiling (LC-MS/MS) identifies shared pathways, such as Nrf2-mediated antioxidant response, modulated by compound combinations .
  • Computational models : Systems pharmacology tools (e.g., Cytoscape) map protein interaction networks affected by multi-compound treatments .

Q. What ADME/Tox challenges are associated with this compound, and how can they be addressed preclinically?

  • Absorption : High logP (∼3.5) predicts good intestinal absorption but potential first-pass metabolism via sulfoxidation .
  • Toxicity : ProTox-II models indicate low hepatotoxicity (LD50 > 1000 mg/kg), though reactive sulfur species may induce oxidative stress at high doses .
  • Pharmacokinetics : Stable isotope tracing (e.g., deuterated analogs) tracks tissue distribution and half-life in rodent models .

Q. How can researchers standardize this compound quantification across heterogeneous plant samples?

  • Internal standards : Use stable isotope-labeled analogs (e.g., ¹³C-allyl propyl trisulfide) to correct for matrix effects in GC-MS .
  • Hybrid extraction : Combine HS-SPME (for volatiles) with ultrasound-assisted solvent extraction (for non-volatiles) .
  • Multi-laboratory validation : Cross-validate protocols using certified reference materials from Allium extracts .

Methodological Considerations

  • Contradictory antioxidant data : Negative correlations with ORAC and FRAP assays suggest this compound may act as a pro-oxidant in certain redox environments, necessitating dual assay validation .
  • Volatility mitigation : Derivatization with methyl iodide stabilizes trisulfides for LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.